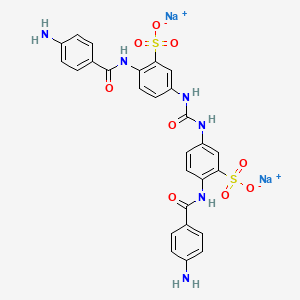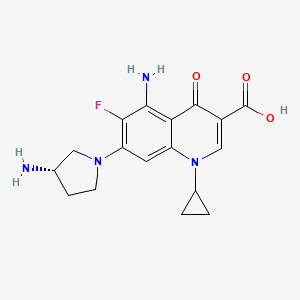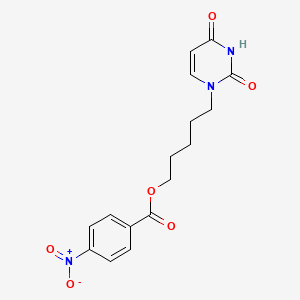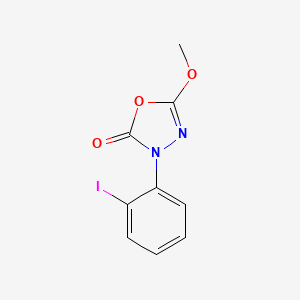
Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a bromine atom on the phenyl ring at the 3-position and a methoxy group on the phenyl ring at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-methoxyphenylhydrazine.
Formation of Hydrazone: The 3-bromobenzaldehyde reacts with 4-methoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an oxidizing agent such as iodine or bromine to form the isoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted phenyl derivatives.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the isoxazole ring.
Aplicaciones Científicas De Investigación
5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-3-(4-methoxyphenyl)isoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
5-(3-Bromophenyl)-3-phenylisoxazole: Lacks the methoxy group, which can alter its solubility and biological activity.
Uniqueness
5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. The bromine atom can participate in specific substitution reactions, while the methoxy group can influence the compound’s solubility and interaction with biological targets.
Propiedades
Número CAS |
651021-72-6 |
|---|---|
Fórmula molecular |
C16H12BrNO2 |
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3 |
Clave InChI |
VTMJKGJLULXGRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


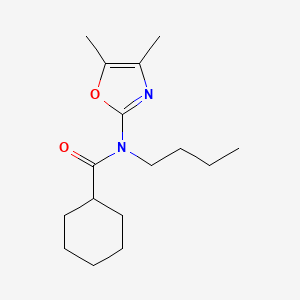
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)

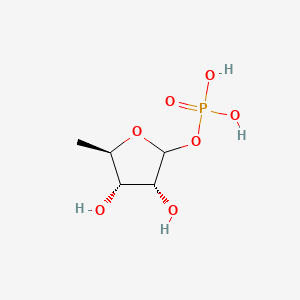
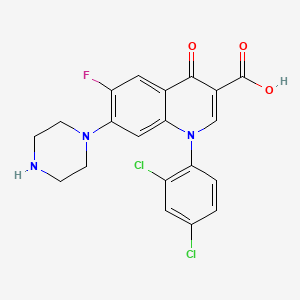
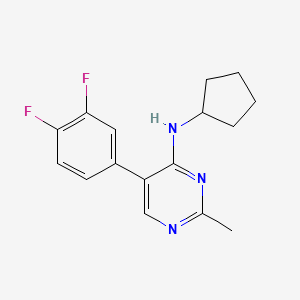
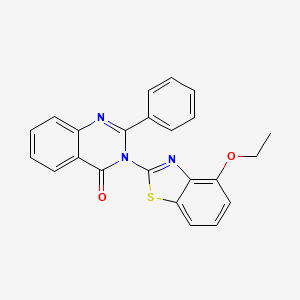
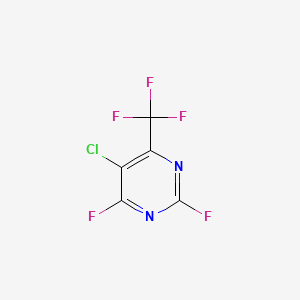
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
